Product packaging for 3,5-Difluoro-benzenebutanol(Cat. No.:)

3,5-Difluoro-benzenebutanol

Cat. No.: B12063886
M. Wt: 186.20 g/mol
InChI Key: KRDZUALVWCILGV-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of fluorine into aromatic rings profoundly alters a molecule's electronic and steric properties. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. researchgate.net This modification can enhance the metabolic stability of compounds by making them more resistant to oxidative degradation. numberanalytics.com

Furthermore, fluorine substitution can influence the reactivity of the aromatic system. While the electron-withdrawing nature of fluorine can decrease the ring's reactivity towards electrophilic substitution, it can conversely make the compound more susceptible to nucleophilic substitution reactions. numberanalytics.com The presence of fluorine can also impact the conformation of molecules, a critical factor in designing molecules for specific biological targets. ugent.be This ability to fine-tune properties such as lipophilicity, hydrogen bonding capabilities, and molecular conformation makes fluorinated aromatic compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.netugent.be

Overview of Benzenebutanol Architectures in Contemporary Organic and Medicinal Chemistry Research

Benzenebutanol frameworks are prevalent structural motifs in organic and medicinal chemistry. sigmaaldrich.comchemeo.com They serve as versatile building blocks in the synthesis of more complex molecular architectures. sigmaaldrich.combuponline.com The butanol side chain can be readily modified through reactions such as oxidation of the alcohol group to form aldehydes or ketones, or esterification with carboxylic acids. smolecule.com

In medicinal chemistry, the benzenebutanol scaffold is a component of various biologically active molecules. uca.frscispace.com The phenyl group and the butanol chain can interact with biological receptors, and modifications to this structure can modulate pharmacological activity. The inherent properties of the benzenebutanol structure, such as its moderate lipophilicity, make it a useful starting point for the design of new therapeutic agents. ugent.bechemeo.com

Research Trajectory and Scope for 3,5-Difluoro-benzenebutanol within Academic Investigations

The compound this compound combines the features of a fluorinated aromatic ring and a benzenebutanol structure. While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its constituent parts suggest a significant potential for academic and industrial research. The 3,5-difluoro substitution pattern is known to optimize electronic effects for nucleophilic aromatic substitution, making it a valuable synthetic intermediate.

Academic investigations would likely focus on several key areas. Firstly, the synthesis of this compound and its derivatives would be a primary objective. This could involve the fluorination of benzenebutanol precursors or the construction of the molecule from smaller fluorinated building blocks. Secondly, the unique physicochemical properties imparted by the difluoro substitution would be of great interest. Researchers would likely explore how the fluorine atoms affect the acidity of the hydroxyl group, the molecule's conformational preferences, and its interactions with biological systems.

Given the established roles of both fluorinated aromatics and benzenebutanols, this compound is a logical target for exploration in drug discovery programs and materials science. smolecule.comoup.com Its potential as a key intermediate for more complex molecules, such as novel pharmaceuticals or functional materials, represents a promising avenue for future research. The development of practical and efficient synthetic routes to this compound would be a critical step in unlocking its full potential. semanticscholar.org

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name4-(3,5-difluorophenyl)butan-1-ol
CAS Number1592649-53-0

Table 2: Related Fluorinated Compounds and Their Applications

Compound NameKey Structural Feature(s)Noted Research Application(s)
3,5-DifluorophenolDifluorinated phenolPrecursor for fluorinated intermediates, building block in organic synthesis.
3,5-DifluoroanilineDifluorinated anilinePreparation of 3,5-difluorodimethylaniline. chemicalbook.com
1,3-Difluoro-5-propylbenzeneDifluorinated benzene (B151609) with propyl groupChemical intermediate. bldpharm.com
3,5-DifluorobenzenesulfonamideDifluorinated benzenesulfonamideChemical intermediate. sigmaaldrich.com
3,5-DifluorobenzonitrileDifluorinated benzonitrileChemical building block. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F2O B12063886 3,5-Difluoro-benzenebutanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(3,5-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7,13H,1-4H2

InChI Key

KRDZUALVWCILGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCCO

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro Benzenebutanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire carbon-hydrogen framework and identify the positions of other magnetically active nuclei, such as fluorine.

A comprehensive NMR analysis involves acquiring spectra for all relevant active nuclei. For 4-(3,5-difluorophenyl)butan-1-ol, this includes ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum is predicted to show six distinct signals. The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the hydroxyl group.

Predicted ¹H NMR Data for 4-(3,5-difluorophenyl)butan-1-ol
Assignment Predicted Chemical Shift (ppm)
H-4' (OH)~1.5-2.5
H-4 (CH₂)~3.65
H-1 (Ar-CH₂)~2.68
H-3 (CH₂)~1.62
H-2 (CH₂)~1.75
H-2'', H-6'' (Ar-H)~6.85
H-4'' (Ar-H)~6.70

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the symmetry of the 3,5-difluorophenyl group, the molecule is expected to exhibit eight distinct carbon signals. The carbons attached to fluorine will show characteristic splitting (¹JCF).

Predicted ¹³C NMR Data for 4-(3,5-difluorophenyl)butan-1-ol
Assignment Predicted Chemical Shift (ppm)
C-4 (CH₂OH)~62.5
C-3 (CH₂)~32.0
C-2 (CH₂)~28.5
C-1 (Ar-CH₂)~35.0
C-1'' (Ar-C)~147.0
C-2'', C-6'' (Ar-CH)~112.0
C-3'', C-5'' (Ar-CF)~163.0
C-4'' (Ar-CH)~102.0

¹⁹F NMR: The ¹⁹F NMR spectrum is used to analyze the fluorine atoms. Given the molecular symmetry, the two fluorine atoms are chemically equivalent, resulting in a single signal. This signal would be split by the adjacent aromatic protons.

Predicted ¹⁹F NMR Data for 4-(3,5-difluorophenyl)butan-1-ol
Assignment Predicted Chemical Shift (ppm)
F-3'', F-5''~ -110 to -114

2D NMR experiments are essential for unambiguously assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would be observed between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the integrity of the butanol chain. Weaker, long-range couplings might also be seen between the aromatic protons H-2''/H-6'' and H-4''.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link each proton signal in the butanol chain (H-1, H-2, H-3, H-4) to its corresponding carbon signal (C-1, C-2, C-3, C-4) and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include:

H-1 protons to aromatic carbons C-1'', C-2'', and C-6'', firmly establishing the connection of the butyl chain to the phenyl ring.

Aromatic protons (H-2'', H-6'') to neighboring aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. For a flexible molecule like this, NOESY can help confirm through-space proximity, for instance, between the H-1 protons of the chain and the H-2''/H-6'' protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a compound.

Predicted HRMS Data for 4-(3,5-difluorophenyl)butan-1-ol (C₁₀H₁₂F₂O)
Ion Calculated Exact Mass (m/z)
[M]⁺186.0856
[M+H]⁺187.0934
[M+Na]⁺209.0753

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. Key predicted fragmentation pathways for 4-(3,5-difluorophenyl)butan-1-ol include:

Loss of Water: A primary fragmentation would be the loss of H₂O from the molecular ion ([M-H₂O]⁺), resulting in a fragment at m/z 168.0750.

Benzylic Cleavage: Cleavage of the C1-C2 bond would be highly favorable, leading to the formation of a stable 3,5-difluorobenzyl cation at m/z 129.0350.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom could lead to the loss of a CH₂OH radical, though this is often less prominent for primary alcohols compared to the loss of water.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

The IR and Raman spectra are complementary. For 4-(3,5-difluorophenyl)butan-1-ol, the key expected vibrational modes would be:

Predicted Vibrational Spectroscopy Data for 4-(3,5-difluorophenyl)butan-1-ol
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3600-3200
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=C Stretch (aromatic ring)1620-1580
C-F Stretch (aromatic)1350-1100
C-O Stretch (primary alcohol)~1050

The combination of a broad, strong O-H stretch in the IR spectrum, characteristic C-H and C=C stretches, and a very strong C-F absorption band would provide definitive evidence for the key functional groups within the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, would provide a unique pattern of absorptions characteristic of the entire molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of 3,5-Difluoro-benzenebutanol has not yet been reported. Consequently, detailed experimental data on its absolute stereochemistry and solid-state conformation from single-crystal X-ray diffraction analysis are not available in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for the unambiguous determination of a molecule's structure, including bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound, which contains a stereocenter at the carbon atom bearing the hydroxyl group, X-ray crystallography of a single enantiomer or a derivative thereof can be used to determine its absolute stereochemistry (the actual spatial arrangement of its atoms).

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined.

Were the crystallographic data for this compound available, it would be presented in a standardized format, typically including the following key parameters:

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Empirical formula C₁₀H₁₂F₂O
Formula weight 186.20
Temperature Not Available
Wavelength Not Available
Crystal system Not Available
Space group Not Available
Unit cell dimensions a = Not Available Å, α = Not Available °b = Not Available Å, β = Not Available °c = Not Available Å, γ = Not Available °
Volume Not Available ų
Z Not Available
Density (calculated) Not Available Mg/m³
Absorption coefficient Not Available mm⁻¹
F(000) Not Available
Crystal size Not Available mm³
Theta range for data collection Not Available to Not Available °
Index ranges Not Available ≤ h ≤ Not Available, Not Available ≤ k ≤ Not Available, Not Available ≤ l ≤ Not Available
Reflections collected Not Available
Independent reflections Not Available [R(int) = Not Available]
Completeness to theta Not Available %
Absorption correction Not Available
Refinement method Not Available
Data / restraints / parameters Not Available / Not Available / Not Available
Goodness-of-fit on F² Not Available
Final R indices [I>2sigma(I)] R1 = Not Available, wR2 = Not Available
R indices (all data) R1 = Not Available, wR2 = Not Available
Absolute structure parameter Not Available

This table would provide a summary of the experimental conditions and the quality of the structural model.

Furthermore, a detailed analysis of the crystal structure would yield precise measurements of intramolecular distances and angles.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond Length (Å) Angle Degrees (°)
F1-C3 Not Available C4-C3-C2 Not Available
F2-C5 Not Available C2-C1-C6 Not Available
O1-C7 Not Available F1-C3-C2 Not Available
C1-C2 Not Available F2-C5-C6 Not Available
C1-C6 Not Available O1-C7-C8 Not Available

The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential C-H···F or π-π stacking interactions involving the difluorinated benzene (B151609) ring. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the solid material.

In the absence of experimental data for this compound, researchers would need to undertake the synthesis of a high-purity sample and grow single crystals suitable for X-ray diffraction analysis to obtain this valuable structural information.

Computational Chemistry and Molecular Modeling of 3,5 Difluoro Benzenebutanol

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Difluoro-benzenebutanol. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electronic structure, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is widely used to determine the optimized geometry and energetics of molecules like this compound.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. bohrium.commdpi.com For this compound, these calculations would reveal the precise three-dimensional arrangement of its atoms, including the orientation of the difluorophenyl ring relative to the butanol side chain. The calculated total electronic energy provides a measure of the molecule's stability. By comparing the energies of different possible conformations, the most stable (lowest energy) structure can be identified.

Table 1: Predicted Geometric Parameters for this compound (Example Data)

ParameterPredicted Value (B3LYP/6-311+G(d,p))
C-C (ring) bond length~1.39 Å
C-F bond length~1.35 Å
C-C (chain) bond length~1.53 Å
C-O bond length~1.43 Å
O-H bond length~0.96 Å
C-C-C (ring) bond angle~120°
F-C-C (ring) bond angle~118°
C-C-C-C (chain) dihedral angleVaries with conformation

Note: The values presented are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the butanol side chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com

This involves systematically rotating the single bonds in the butanol chain and calculating the energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational landscape is crucial as different conformers can have distinct biological activities and spectroscopic signatures. The presence of fluorine atoms can significantly influence the conformational preferences of the molecule. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound.

By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. mdpi.com This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to assist in the interpretation of experimental NMR spectra. beilstein-journals.org Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Example Data)

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC-F stretch~1100-1200 cm⁻¹
O-H stretch~3300-3500 cm⁻¹
¹H NMRAromatic protons~6.8-7.2 ppm
CH₂-O protons~3.6 ppm
¹³C NMRAromatic carbons (C-F)~160-165 ppm (quartet)
Carbonyl carbonN/A
UV-Vis Spectroscopyλ_max~265 nm

Note: These are typical ranges and would require specific calculations for accurate prediction.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its interactions with a solvent. iitm.ac.inwustl.edu In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion.

MD simulations can reveal how the solvent influences the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. These simulations can also provide insights into the flexibility of the molecule and the timescale of conformational changes. iitm.ac.in

Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. rroij.com Computational methods play a crucial role in modern SAR studies.

By systematically modifying the structure of this compound in silico (e.g., changing the position of the fluorine atoms, altering the length of the butanol chain, or introducing other functional groups), researchers can predict how these changes will affect properties like binding affinity to a biological target. nih.govnih.gov This allows for the rational design of new derivatives with potentially enhanced activity. For instance, if this compound is a precursor for a drug, SAR studies can guide the synthesis of more potent and selective analogs. rroij.comresearchgate.net

Chemical Reactivity and Derivatization Studies of 3,5 Difluoro Benzenebutanol

Transformations at the Butanol Side Chain

The aliphatic butanol side chain offers a conventional platform for a variety of functional group manipulations common to primary alcohols.

The primary alcohol functionality of 3,5-Difluoro-benzenebutanol can be readily oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective conversion to 3,5-difluorophenylbutanal. researchgate.net More forceful oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid, would be expected to yield 3,5-difluorobenzoic acid.

While the alcohol itself is a reduced form, further reduction of the carbon skeleton can be achieved through derivatization. For instance, conversion of the alcohol to a good leaving group like a tosylate, followed by reaction with a hydride source, would result in the formation of 1,3-difluoro-5-butylbenzene.

Table 1: Representative Oxidation Reactions of the Alcohol Functionality
Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)3,5-DifluorophenylbutanalOxidation
This compoundPotassium permanganate (KMnO₄)3,5-Difluorobenzoic acidOxidation

The hydroxyl group of this compound is a prime site for esterification and etherification reactions. Ester derivatives can be synthesized through reaction with carboxylic acids or their activated forms, such as acyl chlorides or anhydrides, often facilitated by an acid catalyst or a coupling agent. organic-chemistry.orgmedcraveonline.com Etherification can be carried out via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide intermediate, followed by nucleophilic substitution with an alkyl halide.

Furthermore, the alcohol can be transformed into various other functional groups. Conversion to a sulfonate ester, such as a tosylate or mesylate, generates an excellent leaving group that can be subsequently displaced by a wide array of nucleophiles to introduce new functionalities.

Table 2: Illustrative Functional Group Interconversions of the Butanol Side Chain
Reaction TypeTypical ReagentsResulting Functional Group
EsterificationCarboxylic acid, H⁺ catalystEster
Etherification (Williamson)1. NaH; 2. Alkyl halideEther
TosylationTsCl, pyridineTosylate

Reactions Involving the 3,5-Difluorobenzene Moiety

The 3,5-difluorobenzene ring is characterized by its reduced electron density, a consequence of the strong inductive effect of the two fluorine atoms. This electronic feature significantly influences its reactivity in aromatic substitution reactions.

Due to the deactivating nature of the two fluorine substituents, electrophilic aromatic substitution (EAS) reactions on the 3,5-difluorobenzene ring are generally sluggish and require forcing conditions. wvu.edupressbooks.pub When such reactions are induced, the regiochemical outcome is governed by the directing effects of both the fluorine atoms and the butanol side chain. Both are ortho-, para-directing groups. However, the positions ortho to the fluorine atoms (C2 and C6 relative to the butanol group) are the most activated for electrophilic attack. Steric hindrance from the butanol chain might also play a role in directing the electrophile. libretexts.org

Directed ortho metalation (DoM) presents a powerful method for the regioselective functionalization of the aromatic ring. organic-chemistry.orgwikipedia.org The hydroxyl group in the butanol side chain can be converted into a more potent directing metalation group (DMG), such as an O-carbamate, to direct lithiation specifically to the ortho positions (C2 and C6). nih.gov It is noteworthy that fluorine atoms themselves can function as moderate DMGs, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. organic-chemistry.org

While the carbon-fluorine bond is robust, advances in catalysis have enabled its participation in cross-coupling reactions. ciac.jl.cn Palladium and nickel-based catalytic systems, often in conjunction with specific ligands, can activate the C-F bond for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. eie.grnih.gov These methodologies provide a versatile route to introduce carbon and heteroatom-based substituents onto the aromatic ring, significantly expanding the accessible chemical space for derivatives of this compound.

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions
Reaction NameTypical Catalyst SystemBond Formed
Suzuki CouplingPd(PPh₃)₄, baseAryl-Aryl
Buchwald-Hartwig AminationPd₂(dba)₃, ligand, baseAryl-Nitrogen
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, baseAryl-Alkyne

Applications and Material Science Research Utilizing the 3,5 Difluoro Benzenebutanol Scaffold

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 3,5-Difluoro-benzenebutanol structure represents a valuable synthetic intermediate, combining a fluorinated aromatic core with a functionalized aliphatic chain. This combination allows it to serve as a foundational piece in the assembly of more complex and high-value molecules.

Precursor for Advanced Fluorinated Building Blocks

Fluorinated compounds are essential building blocks in modern chemistry due to the unique properties conferred by the fluorine atom, such as high thermal stability and altered electronic characteristics. mdpi.com Molecules like this compound can be transformed into a variety of other functionalized intermediates. The hydroxyl group of the butanol chain can be converted into other functional groups—such as halides, azides, or alkynes—through standard organic reactions. This functional group manipulation allows the 3,5-difluorophenyl moiety to be introduced into larger, more complex molecular architectures, creating advanced building blocks for specialized applications in agrochemicals, pharmaceuticals, and materials science. scirp.org

Construction of Scaffolds for Potential Bioactive Agents

The 3,5-difluorophenyl group is a recurring motif in the design of new therapeutic agents. Fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for a drug's binding affinity to its biological target.

For instance, research into flavone (B191248) derivatives, which are known for their antioxidant and neuroprotective activities, has included the synthesis of 3-fluorinated versions to enhance their properties. nih.gov A study reported the synthesis of 3-fluoro-3',4',5'-trihydroxyflavone, demonstrating that the introduction of fluorine can enhance antioxidant activity while preserving neuroprotective functions. nih.gov Similarly, fluorinated phenyl-2-cyanoacrylates, such as propyl 3-(3,5-difluorophenyl)-2-cyanoacrylate, have been synthesized as part of research into new compounds with potential biological activities. juniperpublishers.com The development of platelet-activating factor (PAF) receptor antagonists, like Apafant (WEB 2086), which have shown anti-inflammatory and anticancer activity, further highlights the importance of complex heterocyclic scaffolds where fluorinated precursors could play a role. caymanchem.comscbt.com These examples underscore the potential of scaffolds derived from this compound in constructing novel, potentially bioactive molecules. nih.govjuniperpublishers.com

Exploration in the Development of Fluorinated Polymers and Monomers

Fluorinated polymers are prized for their exceptional properties, including chemical inertness, thermal stability, and low surface energy. frontiersin.org The 3,5-difluorophenyl motif is a valuable component in the design of advanced polymers for high-performance applications. While direct polymerization of this compound is not widely documented, the alcohol functionality allows it to be converted into a polymerizable monomer, such as an acrylate, methacrylate, or styrenic derivative.

Research has focused on incorporating the 3,5-difluorophenyl unit into the backbone of conjugated polymers for organic electronics. For example, polymers based on a 4-alkyl-3,5-difluorophenyl substituted benzodithiophene donor unit have been synthesized for use in polymer solar cells. acs.org These polymers demonstrate wide optical band gaps and have achieved high power conversion efficiencies. acs.org In another study, a copolymer incorporating a 4-alkyl-3,5-difluorophenyl substituted quinoxaline (B1680401) unit also showed excellent performance in organic solar cells. acs.org These findings highlight the utility of the 3,5-difluorophenyl scaffold in creating materials with desirable electronic properties for advanced applications.

Polymer NameDonor UnitAcceptor UnitApplicationPower Conversion Efficiency (PCE)Ref
PTFBDT-BZS 4-alkyl-3,5-difluorophenyl substituted benzodithiopheneBenzothiadiazolePolymer Solar Cell8.24% acs.org
PTFBDT-BZO 4-alkyl-3,5-difluorophenyl substituted benzodithiopheneBenzooxadiazolePolymer Solar Cell5.67% acs.org
HFAQx-T Thiophene4-alkyl-3,5-difluorophenyl substituted quinoxalineOrganic Solar Cell9.2% (with PC71BM) acs.org

Research in Liquid Crystal and Optoelectronic Materials based on Fluorinated Aromatic Alcohols

The introduction of fluorine atoms into the core of liquid crystal molecules is a well-established strategy to tune their mesomorphic and dielectric properties. The 3,5-difluorophenyl group is particularly effective in this regard, as the two fluorine atoms can significantly alter the molecule's dipole moment and polarizability.

Several studies have described the synthesis of liquid crystalline compounds that possess a 3,5-difluorophenyl unit. mdpi.comtandfonline.comtandfonline.com For example, novel liquid crystals with a difluoromethyleneoxy (-OCF₂-) linkage have been prepared where a 3,5-difluorophenyl group is part of the molecular core. tandfonline.comresearchgate.net These materials were found to exhibit high dielectric anisotropy and low viscosity, which are desirable properties for applications in active matrix liquid crystal displays (AM-LCDs). tandfonline.comresearchgate.net

The 3,5-difluorophenyl moiety is also explored in other optoelectronic materials. Research on furan/phenylene co-oligomers for organic light-emitting transistors (OLETs) has shown that strategic fluorination can lead to well-balanced charge transport and efficient electroluminescence. researchgate.net Specifically, a compound named 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis[5-(3,5-difluorophenyl)furan] was identified as a high-performance material. researchgate.net Small molecular donors for all-small-molecule organic solar cells (ASM-OSCs) have also been synthesized using a 3,5-difluorophenyl-substituted benzodithiophene as the central unit, achieving high power conversion efficiencies. nih.gov These examples demonstrate the versatility of the 3,5-difluorophenyl scaffold, derivable from precursors like this compound, in creating advanced functional materials.

Compound ClassKey Structural FeatureApplicationKey FindingRef
Benzoxazole Derivatives 3,5-difluorophenyl unitLiquid CrystalsEnhanced mesophase stability mdpi.comtandfonline.com
Difluoromethyleneoxy-linked 3,5-Difluorophenyl groupLiquid Crystals (AM-LCDs)High dielectric anisotropy, low viscosity tandfonline.comresearchgate.net
Furan/Phenylene Co-oligomers 5-(3,5-difluorophenyl)furanOrganic Light-Emitting TransistorsBalanced charge transport, high efficiency researchgate.net
Small Molecule Donors 3,5-difluorophenyl-substituted benzodithiopheneOrganic Solar CellsHigh power conversion efficiency (13.50%) nih.gov

Investigation in Catalyst and Enzyme Modification Studies

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are recognized for their unique solvent properties, including strong hydrogen-bond-donating ability and low nucleophilicity. rsc.orgresearchgate.net These properties allow them to act as effective media or promoters for a variety of chemical reactions, sometimes enabling transformations that are difficult to achieve in conventional solvents. rsc.orgresearchgate.net While this compound is not a perfluorinated alcohol, its fluorinated aromatic ring and hydroxyl group suggest potential for influencing catalytic processes.

Research has shown that fluorinated alcohols can have a beneficial effect on the reactivity and selectivity of transition-metal-catalyzed C-H activation reactions. rsc.org In some cases, the use of a fluorinated alcohol like HFIP is a critical parameter for achieving efficient catalysis. rsc.org Furthermore, studies on the aerobic oxidation of alcohols have employed ruthenium porphyrin catalysts in fluorinated solvents, demonstrating the compatibility of such systems. rsc.org The modification of enzymes and catalysts is another area of interest. The co-immobilization of enzymes and metal catalysts on solid supports is a strategy to improve the efficiency and sustainability of chemo-enzymatic processes. dntb.gov.ua The specific role of fluorinated aromatic alcohols like this compound in direct catalyst or enzyme modification is an area that warrants further investigation.

Design and Synthesis of Targeted Chemical Probes and Research Reagents

Chemical probes are essential tools for studying biological systems, allowing for the visualization and interrogation of specific molecules and processes. scbt.comnevadogroup.com The incorporation of fluorine, particularly the ¹⁹F isotope, is highly advantageous for developing probes for nuclear magnetic resonance (NMR) spectroscopy, as ¹⁹F NMR is a sensitive technique with a wide chemical shift range and no background signal in biological systems. nih.gov

Fluorinated molecules derived from precursors like this compound are excellent candidates for the development of such probes. For example, a study on 3-fluorinated flavones demonstrated that 3-fluoro-3',4',5'-trihydroxyflavone could serve as an NMR probe to detect structural changes during its activity as a radical scavenger. nih.gov The synthesis of fluorosulfate (B1228806) probes from phenolic compounds via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is another modular approach to creating chemical probes. researchgate.net The development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) often relies on the fluorination of arenes, highlighting the importance of fluorinated aromatic building blocks in creating imaging agents. mdpi.com The unique spectral properties and potential for biological interactions make scaffolds based on this compound promising for the design of the next generation of targeted chemical probes and research reagents.

Analytical Methodologies for Research and Development of 3,5 Difluoro Benzenebutanol

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental tool for the separation and purification of 3,5-Difluoro-benzenebutanol. The choice of technique and method parameters is critical to achieving the desired resolution and purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is essential for assessing its purity and for its isolation. Reversed-phase HPLC is a common approach for fluorinated aromatic compounds. sielc.comresearchgate.net Fluorinated stationary phases can offer enhanced retention and selectivity for halogenated compounds compared to traditional C8 or C18 columns. analytical-sales.comchromatographyonline.com

A typical HPLC method for this compound would involve a C18 or a specialized fluorinated stationary phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assay

ParameterCondition
Column Fluorinated Phenyl Phase (e.g., PFP), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 minutes

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds and for analyzing any volatile impurities or derivatives of this compound. The choice of a GC column is dependent on the polarity of the analyte. For a moderately polar compound like this compound, a mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, would be suitable. sigmaaldrich.com

In some instances, derivatization of the alcohol group to a less polar ester or ether can improve peak shape and thermal stability. nih.gov For purity analysis, the compound is typically dissolved in a suitable solvent and injected directly. The elution order generally follows the boiling points of the analytes on non-polar columns. sigmaaldrich.com

Table 2: Example GC Conditions for Purity Analysis of this compound

ParameterCondition
Column DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection 1 µL, 20:1 split ratio
Expected Retention Time ~10.2 minutes

As this compound contains a chiral center, the separation of its enantiomers is critical, particularly in pharmaceutical applications where enantiomers can exhibit different pharmacological activities. nih.gov Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for resolving enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including aromatic alcohols. researchgate.net

The separation is typically achieved using normal-phase liquid chromatography with a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net The choice of the alcohol modifier can significantly influence the enantioselectivity. researchgate.net

Table 3: Representative Chiral HPLC Method for Enantiomeric Resolution of this compound

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL
Expected Retention Times Enantiomer 1: ~12.3 minutesEnantiomer 2: ~14.1 minutes

Hyphenated Techniques for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of this compound, especially in complex matrices such as biological fluids or reaction mixtures.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is ideal for the analysis of volatile compounds and can provide detailed structural information through the fragmentation patterns of the analyte. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups. The fragmentation of fluorinated benzene (B151609) compounds can sometimes involve complex rearrangements. researchgate.net

Table 4: Predicted GC-MS Data for this compound

ParameterDescription
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M+) m/z 188
Key Fragment Ions (m/z) 170 (M-H₂O)⁺141 (M-CH₂OH)⁺114 [C₆H₄F₂]⁺95 [C₆H₄F]⁺
Scan Range m/z 40-300

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. chromatographyonline.com It is particularly useful for the analysis of polar and non-volatile compounds in complex mixtures. researchgate.net For this compound, an LC-MS method would typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The choice of ionization source and its parameters are optimized to achieve the best sensitivity for the target analyte. mdpi.com

LC-MS/MS, which involves tandem mass spectrometry, can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected precursor ion. nih.gov This is particularly valuable for identifying metabolites of this compound in biological samples.

Table 5: Exemplar LC-MS/MS Parameters for Quantification of this compound

ParameterCondition
LC System UHPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ m/z 187
Product Ions (for MRM) m/z 167 (loss of HF)m/z 141 (loss of H₂O + HF)
Collision Energy Optimized for each transition (e.g., 15 eV and 25 eV)

Future Research Directions and Translational Potential for 3,5 Difluoro Benzenebutanol

Exploration of Chemoenzymatic and Biocatalytic Approaches for Synthesis

Traditional chemical synthesis of fluorinated compounds can be costly and environmentally taxing, often relying on harsh reagents and conditions. renewable-carbon.eu Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of 3,5-Difluoro-benzenebutanol. A primary avenue of investigation would involve the biocatalytic reduction of a corresponding ketone precursor, 4-(3,5-difluorophenyl)butan-2-one.

Key Research Thrusts:

Enzyme Screening and Engineering: A broad screening of alcohol dehydrogenases (ADHs) from various microorganisms, such as Lactobacillus kefir, could identify enzymes capable of reducing the ketone precursor with high enantioselectivity to yield chiral this compound. nih.gov Advances in genomics and enzyme evolution technologies can be leveraged to engineer novel, robust enzymes tailored for this specific substrate. nih.gov

Whole-Cell Biocatalysis: The use of engineered microorganisms, such as Pseudomonas putida, as whole-cell factories presents a promising strategy. renewable-carbon.eu These cells can be metabolically engineered to produce the desired alcohol, potentially starting from simpler, less expensive fluorinated precursors. This approach circumvents the need for isolating and purifying enzymes, making the process more economically viable.

Reaction Optimization: Research should focus on optimizing reaction conditions, including the use of aqueous two-phase systems to enhance substrate availability and product recovery. nih.gov The development of efficient cofactor regeneration systems, for instance using isopropanol (B130326), will be crucial for the scalability of these enzymatic reductions. nih.gov

Table 1: Potential Enzymes for Biocatalytic Synthesis

Enzyme Class Potential Application Expected Outcome
Alcohol Dehydrogenases (ADHs) Asymmetric reduction of 4-(3,5-difluorophenyl)butan-2-one Enantiopure (R)- or (S)-3,5-Difluoro-benzenebutanol
Ene-Reductases Reduction of an unsaturated precursor (e.g., a butenone) Stereoselective synthesis of the chiral alcohol chemrxiv.org

Development of Sustainable and Green Chemistry Protocols for Production

The production of fluorinated aromatics has traditionally relied on methods that generate significant hazardous waste. Future research must prioritize the development of environmentally benign synthesis routes for this compound and its precursors.

Key Research Thrusts:

Bypassing Hazardous Reagents: A major goal is to eliminate the use of toxic and corrosive reagents like hydrogen fluoride. ox.ac.uk Recent breakthroughs in generating fluorochemicals directly from the mineral fluorspar (CaF₂) using mechanochemical processes with reagents like potassium phosphate could be adapted for the synthesis of 3,5-difluorobenzene precursors. ox.ac.uk Another innovative approach involves using oxalic acid to extract fluorine compounds from fluorspar under mild conditions. agchemigroup.eu

Solid-State and Flow Chemistry: Mechanochemical protocols for solid-state aromatic nucleophilic fluorination, using potassium fluoride (KF), can offer a rapid and solvent-free method for synthesizing the difluorinated aromatic core. rsc.org Furthermore, the development of microfluidic flow modules for fluorination reactions can enhance safety and efficiency by containing reactive intermediates and improving reaction control. eurekalert.orgsciencedaily.com

Atom-Economic Reactions: Research should focus on maximizing atom economy by exploring catalytic C-H activation and functionalization of benzene (B151609) or fluorobenzene to introduce the butanol side chain. This would reduce the number of synthetic steps and minimize waste.

Table 2: Comparison of Fluorination Strategies

Method Traditional Approach (e.g., Halex reaction) Green Chemistry Approach
Fluorine Source Anhydrous HF, KF/HF spray-dried Fluorspar (CaF₂), Caesium Fluoride sciencedaily.com
Solvents High-boiling polar aprotic solvents Minimal or no solvent (mechanochemistry), green solvents (e.g., ionic liquids) rsc.org
Byproducts Significant salt waste, hazardous acid waste Recyclable salts, reduced waste streams agchemigroup.eu

| Energy Input | High temperatures required agchemigroup.eu | Room temperature or mild heating agchemigroup.eu |

Computational Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry provides a powerful toolkit for predicting the properties of novel molecules and guiding synthetic efforts. For this compound, in silico methods can be used to design derivatives with specific electronic, steric, and lipophilic properties for various applications.

Key Research Thrusts:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure of this compound and its derivatives. nih.gov This allows for the prediction of reactivity, regioselectivity of further substitutions on the aromatic ring, and the stability of reaction intermediates. nih.gov For instance, calculating the partial charge distribution can help predict the most likely sites for electrophilic aromatic substitution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By systematically modifying the structure of this compound in silico (e.g., by adding other functional groups or altering the length of the alkyl chain), QSAR models can be developed. These models can correlate structural features with desired properties such as binding affinity to a biological target or specific material characteristics. The introduction of fluorine is known to modulate pKa, bioavailability, and receptor affinity. nih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of potential synthetic reactions. For example, modeling the transition states of enzymatic reactions can help understand the basis of stereoselectivity and guide protein engineering efforts to improve catalyst performance.

Integration into Supramolecular Chemistry and Nanotechnology Research Platforms

The unique properties of the C-F bond make fluorinated molecules highly valuable in supramolecular chemistry and nanotechnology. The 3,5-difluoro substitution pattern on the benzene ring of this compound offers specific vectors for non-covalent interactions.

Key Research Thrusts:

Fluorine-Specific Interactions: The electron-rich fluorine atoms and the electron-poor edge of the fluorinated ring can participate in a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and orthogonal multipolar interactions. Research into the self-assembly of this compound and its derivatives could lead to the formation of novel liquid crystals, gels, or other soft materials.

Fluorinated Nanoparticles for Biomedical Applications: this compound could serve as a building block for the synthesis of fluorinated nanoparticles (NPs). nih.gov These NPs have significant potential as contrast agents for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique that offers high specificity due to the low natural abundance of fluorine in the body. mdpi.com The butanol moiety provides a convenient handle for further functionalization, such as attaching targeting ligands for diagnostic imaging of specific cell types.

Drug Delivery Systems: The lipophilicity conferred by the fluorinated aromatic ring can be exploited in the design of drug delivery systems. nih.gov Amphiphilic derivatives of this compound could self-assemble into micelles or vesicles for encapsulating therapeutic agents, potentially enhancing their delivery across biological membranes like the blood-brain barrier. nih.gov

Q & A

Q. Answer :

  • Nucleophilic substitution : Fluorine atoms at the 3,5-positions can be introduced via halogen exchange using KF/CuI catalysts under inert atmospheres (e.g., N₂ or Ar) at 80–120°C .
  • Reduction of esters : Reduce 3,5-difluorobenzoate esters (e.g., methyl or ethyl esters) to the corresponding alcohol using LiAlH₄ or NaBH₄. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 3:1) .
  • Grignard addition : React 3,5-difluorophenylmagnesium bromide with butyrolactone, followed by acid quenching. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
Parameter Optimal Range Impact on Yield
Temperature80–120°CHigher temps accelerate F⁻ substitution but risk decomposition
Catalyst loading5–10 mol% CuIExcess catalyst degrades selectivity
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Answer :

  • ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., para-fluorine coupling constants ≈ 8–10 Hz) and confirm butanol chain integration .
  • FT-IR : Detect O–H stretches (~3300 cm⁻¹) and C–F vibrations (1200–1100 cm⁻¹). Use ATR mode for neat samples to avoid solvent interference .
  • HPLC-MS : Assess purity (>95%) using C18 columns (mobile phase: 60:40 acetonitrile/water + 0.1% formic acid). Monitor [M+H]⁺ ions (expected m/z: ~188) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Q. Answer :

  • Enzyme inhibition : The fluorine atoms enhance electronegativity, making it a candidate for targeting ATP-binding pockets in kinases. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Prodrug synthesis : The butanol chain can be esterified with NSAIDs (e.g., ibuprofen) to improve bioavailability. Validate hydrolysis rates in simulated gastric fluid (pH 1.2–2.0) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for fluorinated benzenebutanol derivatives?

Q. Answer :

  • Source analysis : Compare reagent purity (e.g., CuI vs. CuBr catalysts) and solvent dryness (Karl Fischer titration). Anhydrous DMF improves yields by 15–20% .
  • Reaction monitoring : Use in-situ Raman spectroscopy to detect intermediate phases (e.g., aryl cuprates) and adjust heating rates accordingly .
  • Statistical optimization : Apply Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor model reduced yield variability from ±12% to ±4% .

Advanced: What experimental strategies mitigate hygroscopicity and oxidative degradation of this compound?

Q. Answer :

  • Storage : Use amber vials with molecular sieves (3Å) under N₂. Stability studies show <5% degradation at −20°C over 6 months vs. 25% loss at 25°C .
  • Formulation : Co-crystallize with cyclodextrins (e.g., β-CD) to reduce moisture uptake. PXRD confirms lattice integrity after 30-day exposure to 75% RH .
  • Antioxidants : Add 0.1% BHT to ethanol stock solutions. LC-MS tracks peroxide formation (e.g., m/z 204 for oxidized byproducts) .

Advanced: How can computational models guide the design of this compound derivatives with enhanced bioactivity?

Q. Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps. Fluorine atoms increase partial charge at the benzene ring (Δq ≈ −0.15 e) .
  • QSAR modeling : Train models with IC₅₀ data from analogous fluorophenols. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) .
  • MD simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess butanol chain flexibility. RMSD < 2.0 Å indicates stable transmembrane insertion .

Advanced: What methodologies validate contradictory biological activity data for this compound in cell assays?

Q. Answer :

  • Dose-response normalization : Calibrate assays using internal controls (e.g., staurosporine for apoptosis). IC₅₀ values vary by ±30% without normalization .
  • Metabolite profiling : Use LC-HRMS to identify in-cell degradation products (e.g., difluorobenzoic acid). Activity loss correlates with >50% parent compound depletion .
  • Cell line authentication : STR profiling avoids false positives from cross-contaminated lines (e.g., HeLa vs. HEK293) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.